2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Description
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide (hereafter referred to as the target compound) is a triazinyl-acetamide derivative characterized by a central 1,2,4-triazin-3-yl scaffold substituted with a sulfanyl-acetamide group and an N-linked 2-ethylphenyl moiety. Its molecular formula is C₁₄H₁₇N₅O₃S (molecular weight: 335.387 g/mol), as confirmed by CAS No. 380582-94-5 . The compound’s structure combines a redox-active triazinone core with a lipophilic aromatic substituent, rendering it a candidate for pharmacological exploration, particularly in antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-3-10-6-4-5-7-11(10)16-12(20)8-22-14-18-17-9(2)13(21)19(14)15/h4-7H,3,8,15H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHYVGDEIHPTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
Triazinyl-acetamides with halogenated aryl groups (e.g., 4-chloro or 4-fluoro) exhibit potent antimicrobial properties. For example:
Enzyme Inhibition
- N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (C₂₀H₁₇N₅O₄S) showed 72% inhibition of α-glucosidase at 100 µM .
- The target compound’s triazinone core may mimic oxadiazole-based inhibitors, though its 2-ethylphenyl group could alter binding interactions with enzyme pockets .
Anti-Exudative Activity
Triazinyl-acetamides with furan-2-yl substituents (e.g., 2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide) demonstrated anti-exudative activity comparable to diclofenac sodium (10 mg/kg dose) . The target compound’s ethylphenyl group may enhance stability but reduce hydrogen-bonding capacity relative to heterocyclic substituents .
Key Challenges :
- Tautomerism in triazinone derivatives (e.g., keto-enol forms) may complicate structural characterization, as seen in NMR studies of related acetamides .
- Steric bulk from the 2-ethylphenyl group may necessitate optimized reaction conditions (e.g., higher temperatures or prolonged stirring) compared to smaller substituents .
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
Researchers must adhere to strict safety measures, including:
- Using personal protective equipment (PPE) such as gloves, goggles, and lab coats.
- Storing the compound in a cool, dry, ventilated area away from heat sources and incompatible substances (e.g., water) .
- Implementing emergency procedures for spills (e.g., containment with inert absorbents) and exposure (e.g., rinsing eyes with water for 15 minutes and seeking medical attention) .
- Conducting regular risk assessments aligned with GHS hazard classifications (e.g., toxicity, flammability) .
Q. What synthetic routes are reported for this compound and its derivatives?
Synthesis typically involves:
- Thiol-ene reactions : Coupling the triazinone sulfanyl group with acetamide derivatives under controlled pH and temperature .
- Multi-step functionalization : Introducing substituents via nucleophilic substitution or condensation reactions, often using catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
- Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC or NMR .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Analytical techniques include:
- Single-crystal X-ray diffraction : To resolve the 3D molecular structure and confirm bond angles/geometry .
- Spectroscopic methods : NMR (¹H/¹³C) for functional group identification and LC-MS for molecular weight validation .
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
A tiered approach is recommended:
- Laboratory studies : Measure physicochemical properties (e.g., logP, solubility) to predict bioavailability and persistence .
- Microcosm assays : Simulate environmental compartments (soil, water) to track abiotic/biotic degradation pathways using isotopic labeling .
- Ecotoxicity testing : Use model organisms (e.g., Daphnia magna, algae) to assess acute/chronic effects, with endpoints like LC50 and NOEC (No Observed Effect Concentration) .
- Computational modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to extrapolate data across ecosystems .
Q. How can contradictory biological activity data across studies be resolved?
Key strategies include:
- Dose-response standardization : Compare EC50/IC50 values under consistent experimental conditions (e.g., cell lines, exposure time) .
- Mechanistic validation : Use knock-out models or siRNA to confirm target specificity in anti-exudative or antimicrobial assays .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, regression) to identify outliers or confounding variables .
Q. What methodologies assess the compound’s impact across cellular and organismal levels?
- In vitro assays : Measure cytotoxicity (MTT assay), apoptosis (Annexin V staining), or oxidative stress (ROS detection) in cell cultures .
- In vivo models : Use rodent studies to evaluate pharmacokinetics (e.g., bioavailability via oral/IP administration) and histopathological effects .
- Omics integration : Combine transcriptomics/proteomics to identify pathway disruptions (e.g., NF-κB signaling in inflammation) .
Methodological Considerations
- Experimental design : Use randomized block designs with split-split plots to account for variables like time, dosage, and biological replicates .
- Data validation : Cross-reference results with PubChem/NIST databases for structural and spectral consistency .
- Ethical compliance : Follow OECD guidelines for animal studies and ensure proper waste disposal for hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
